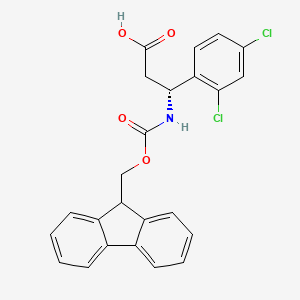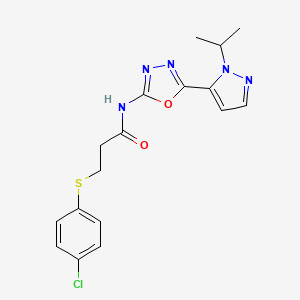
3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions The synthesis of complex organic molecules like "3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide" often involves multi-step reactions, starting from simpler precursors. For example, Sayed and Ali (2007) describe the formation of related compounds through reactions involving hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles, highlighting the versatility of synthetic chemistry in creating diverse molecular architectures (H. Sayed & M. A. Ali, 2007).
Potential Biological Activities The exploration of novel compounds often extends to evaluating their biological activities. Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives for anticancer and antiangiogenic effects, demonstrating the potential of structurally related compounds in therapeutic applications (S. Chandrappa et al., 2010). Similarly, Kariuki et al. (2021) synthesized isostructural compounds, providing insight into the structural characteristics that may influence biological activity (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Molecular Structure and Characterization Understanding the molecular structure of compounds like "this compound" is crucial for their potential application. Sivakumar et al. (2020) employed density functional theory (DFT) to optimize the molecular structure and predict various chemical properties, offering insights into the stability and reactivity of the molecule (C. Sivakumar et al., 2020).
Antimicrobial Properties The antimicrobial potential of compounds is a significant area of interest. Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides and evaluated their antibacterial and antifungal activity, highlighting the importance of structural features in antimicrobial efficacy (V. Baranovskyi et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-11(2)23-14(7-9-19-23)16-21-22-17(25-16)20-15(24)8-10-26-13-5-3-12(18)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYGPCREJLNFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

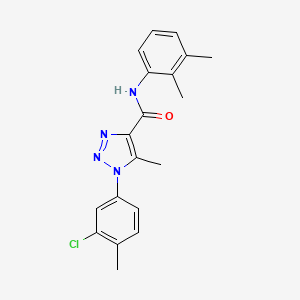
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
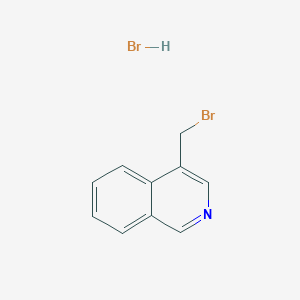
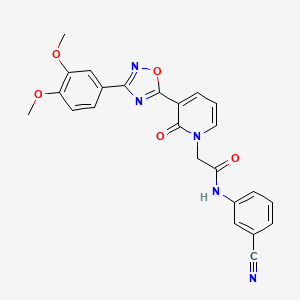
![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)
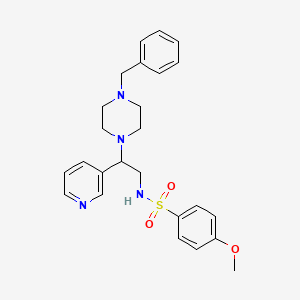
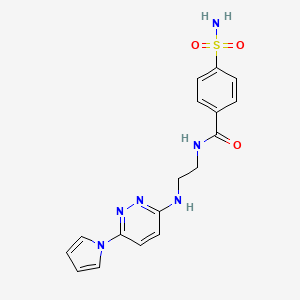
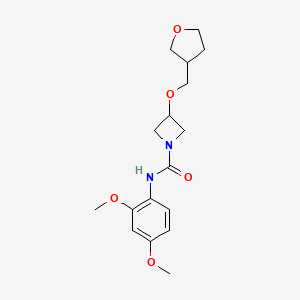
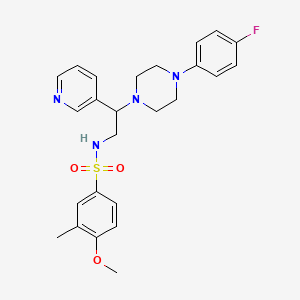
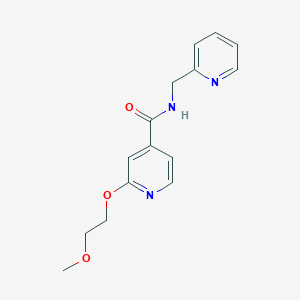
![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)
